

A Technical Guide to (R)-Nipecotamide and Its Conjugate Acid: A ChEBI Perspective

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Compound of Interest

Compound Name: (R)-Nipecotamide(1+)

Cat. No.: B1238278

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This technical guide provides a detailed overview of (R)-nipecotamide and its conjugate acid, focusing on the definitions provided by the Chemical Entities of Biological Interest (ChEBI) database. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this compound's chemical and physical properties, synthesis, and fundamental relationships.

ChEBI Definitions

(R)-Nipecotamide, identified by ChEBI ID CHEBI:60113, is chemically defined as the (3R)-enantiomer of nipecotamide.^{[1][2]} It is structurally the amide that results from the formal condensation of (R)-nipecotic acid with ammonia. As a primary aliphatic amine, (R)-nipecotamide can act as a Brønsted base.

The conjugate acid of (R)-nipecotamide is referred to as **(R)-nipecotamide(1+)**. The ChEBI definition clarifies that (R)-nipecotamide is the conjugate base of this cation.^{[1][2]} This relationship is established through the protonation of the piperidine nitrogen atom.

Physicochemical Properties

The following table summarizes the key quantitative data for (R)-nipecotamide. These properties are crucial for understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ N ₂ O	[1] [2] [3]
Molecular Weight	128.17 g/mol	[1] [2] [3]
Predicted Boiling Point	311.7 ± 31.0 °C	[1]
Predicted Density	1.060 ± 0.06 g/cm ³	[1]
Predicted pKa	16.50 ± 0.20	[1]
Appearance	White to Off-White Solid	[1] [4]
CAS Number	168749-30-2	[1] [2]

Experimental Protocols

While specific protocols for the asymmetric synthesis of (R)-nipecotamide are proprietary or found within detailed patent literature, a general method for the synthesis of its racemic form, nipecotamide, serves as a foundational protocol. The subsequent separation of the (R)- and (S)-enantiomers would be achieved through chiral resolution techniques.

Protocol: Synthesis of Racemic Nipecotamide via Hydrogenation of Nicotinamide

This protocol is based on the catalytic hydrogenation of nicotinamide.

Materials:

- Nicotinamide (1.00 mol, 122.12 g)
- 2-Propanol (500 mL)
- 10% Palladium on Carbon (Pd/C) catalyst (14.4 g)
- Hydrogen gas (H₂)
- Filtration apparatus

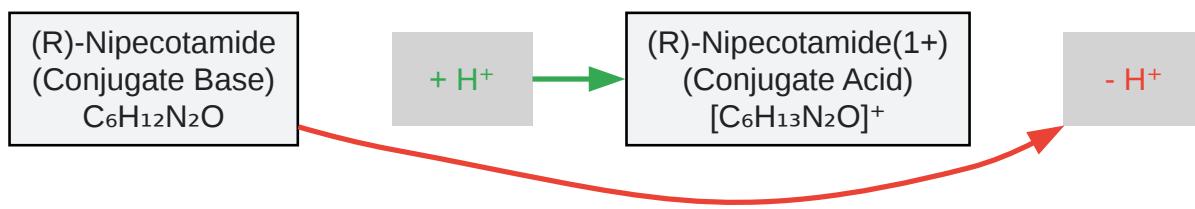
- Rotary evaporator

Procedure:

- Dissolve 122.12 g of nicotinamide in 500 mL of 2-propanol in a suitable hydrogenation vessel.[5]
- Carefully add 14.4 g of 10% Pd/C catalyst to the solution.[5]
- Seal the vessel and introduce hydrogen gas to a pressure of 0.5 MPa.[5]
- Stir the reaction mixture vigorously at 75 °C for 4 hours.[5] Monitor the reaction for completion (e.g., by TLC or LC-MS).
- After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
- Remove the Pd/C catalyst by filtration through a pad of celite. Wash the filter cake with an additional 100 mL of 2-propanol to ensure complete recovery of the product.[5]
- Combine the filtrate and the washings.
- Concentrate the combined solution under reduced pressure using a rotary evaporator to yield racemic 3-piperidinecarboxamide (nipecotamide) as a white crystalline solid.[5] The reported yield for this procedure is approximately 98.4%. [5]
- Note: To obtain the specific (R)-enantiomer, a subsequent chiral resolution step is required. This can be achieved through methods such as diastereomeric salt formation with a chiral acid or through enzymatic resolution.[6]

Logical and Chemical Relationships

The fundamental relationship between (R)-nipecotamide and its conjugate acid is a classic acid-base equilibrium. This relationship is critical in biological systems, as the protonation state of the molecule influences its solubility, receptor binding, and membrane permeability.

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